molecular formula C8H5Br2FO2 B14766031 4,6-Dibromo-2-fluoro-3-methylbenzoic acid

4,6-Dibromo-2-fluoro-3-methylbenzoic acid

Katalognummer: B14766031
Molekulargewicht: 311.93 g/mol
InChI-Schlüssel: IEUGREOZEAGEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dibromo-2-fluoro-3-methylbenzoic acid is a halogenated benzoic acid derivative. It is characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a suitable precursor. One common method is the bromination of 2-fluoro-3-methylbenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4,6-Dibromo-2-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Agricultural Chemistry: May be used in the synthesis of agrochemicals

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The presence of halogen atoms and a carboxylic acid group allows it to engage in diverse chemical transformations, targeting specific molecular pathways and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dibromo-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Eigenschaften

Molekularformel

C8H5Br2FO2

Molekulargewicht

311.93 g/mol

IUPAC-Name

4,6-dibromo-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H5Br2FO2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13)

InChI-Schlüssel

IEUGREOZEAGEQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1Br)Br)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.